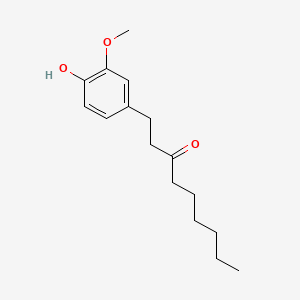
1-(4-Hydroxy-3-methoxyphenyl)nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-methoxyphenyl)nonan-3-one is an organic compound with the molecular formula C16H24O3. It is known for its unique structure, which includes a hydroxy group and a methoxy group attached to a phenyl ring, along with a nonanone chain.
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable alkylating agent under basic conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-(4-Hydroxy-3-methoxyphenyl)nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)nonan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-methoxyphenyl)nonan-3-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)ethanone: Known for its anti-inflammatory properties.
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one:
1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one: Known for its use in the fragrance industry.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
53172-03-5 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methoxyphenyl)nonan-3-one |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-14(17)10-8-13-9-11-15(18)16(12-13)19-2/h9,11-12,18H,3-8,10H2,1-2H3 |
Clave InChI |
CLNNPXNIUKIPIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


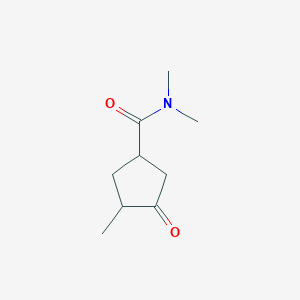
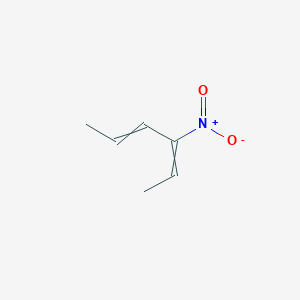
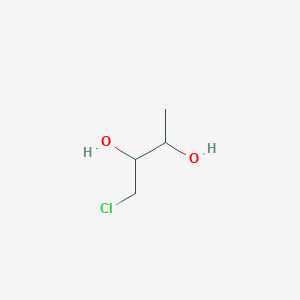


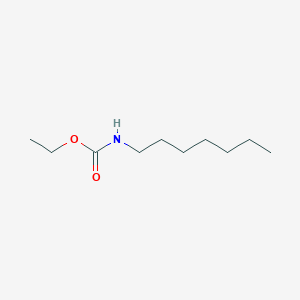
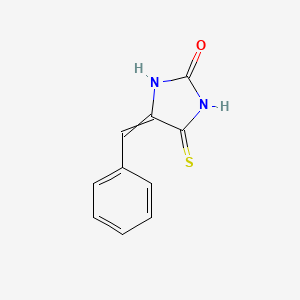
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
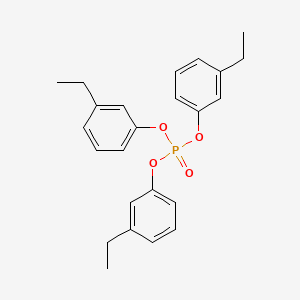
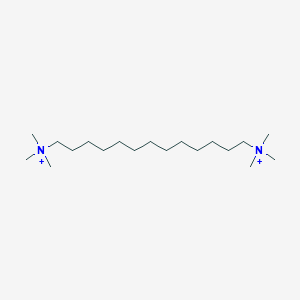
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
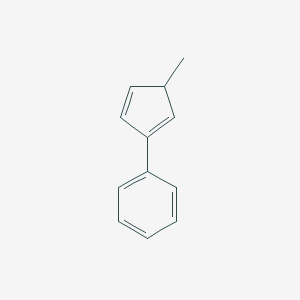
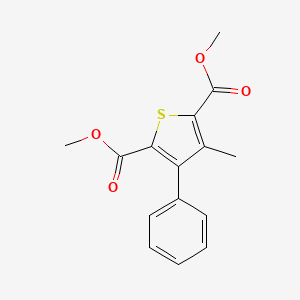
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
